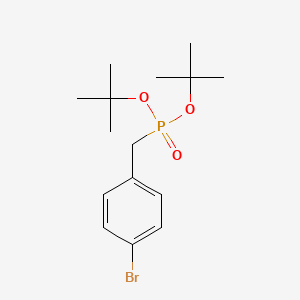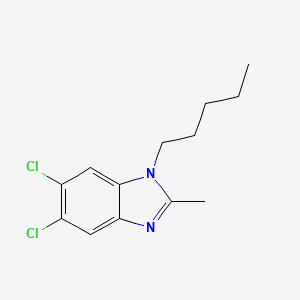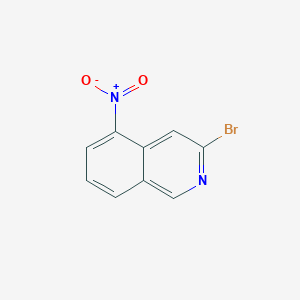
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes both fluorinated and amino groups
Métodos De Preparación
The synthesis of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the introduction of fluorine atoms and the formation of the pyrrolidine ring. Reaction conditions may vary, but common methods include:
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group using ammonia or amine derivatives.
Cyclization: Formation of the pyrrolidine ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparación Con Compuestos Similares
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone: Similar structure but lacks the trifluoromethyl group, leading to different chemical and biological properties.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoropropanone: Similar structure with an additional carbon atom, affecting its reactivity and applications.
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluorobutanone: Another similar compound with a longer carbon chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of fluorinated and amino groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C6H7F5N2O |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F5N2O/c7-5(8)2-13(1-3(5)12)4(14)6(9,10)11/h3H,1-2,12H2 |
Clave InChI |
HDVZCTILFSGTQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1C(=O)C(F)(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12452675.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12452682.png)
![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)

![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)


